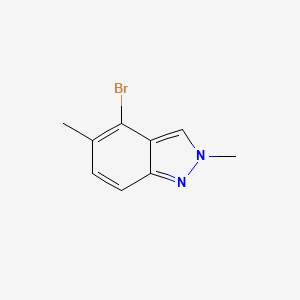

4-Bromo-2,5-dimethyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAFXZSLHLHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CN(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657249 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-86-0 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine makes it an effective bioisostere for the adenine core of adenosine triphosphate (ATP), allowing indazole-based molecules to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][2] This inherent biological activity has cemented the indazole nucleus as a "privileged scaffold" in drug discovery.[3]

Within this important class of molecules, 4-Bromo-2,5-dimethyl-2H-indazole (CAS: 1159511-86-0) emerges as a particularly valuable synthetic intermediate.[4][5] Its specific substitution pattern—a bromine atom at the 4-position and methyl groups at the 2- and 5-positions—offers a unique combination of steric and electronic properties, along with strategic handles for further chemical elaboration. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic strategy, structural insights, and its critical role in the development of targeted therapeutics for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is typically supplied as an off-white solid and requires storage at refrigerated temperatures (0-8°C) to ensure its long-term stability.[5] Its core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1159511-86-0 | [6] |

| Molecular Formula | C₉H₉BrN₂ | [6] |

| Molecular Weight | 225.09 g/mol | [6] |

| Appearance | Off-white solid | [5] |

| Purity | ≥ 95% (HPLC) | [5] |

| Canonical SMILES | CC1=C(C2=CN(N=C2C=C1)C)Br | [6] |

| Storage | Store at 0-8°C | [5] |

Molecular Structure and Conformation

The structure of this compound features a planar bicyclic indazole core. X-ray crystallographic studies of analogous substituted 2H-indazoles, such as 2,3-Dimethyl-6-nitro-2H-indazole, confirm the planarity of the fused ring system.[7] This planarity is crucial for facilitating π–π stacking interactions in the solid state and within biological targets like the ATP-binding pocket of kinases.[7][8]

In the crystal lattice of related indazoles, molecules are often linked by weak intermolecular forces, such as C-H···O or C-H···N hydrogen bonds, and π–π contacts between the aromatic rings, which contribute to the overall stability of the crystal structure.[7][8] The centroid-centroid distances for these π–π interactions are typically in the range of 3.6 to 3.9 Å.[7][8] It is highly probable that this compound exhibits similar solid-state structural characteristics.

Synthesis of this compound

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a highly effective and versatile method for the preparation of 2H-indazoles has been established: a copper-catalyzed, one-pot, three-component reaction.[9][10] This approach offers high functional group tolerance and is amenable to creating a diverse library of substituted indazoles.

The proposed synthesis for this compound would logically start from 2,4-dibromo-5-methylbenzaldehyde, methylamine, and sodium azide. The causality behind this choice is the strategic formation of the pyrazole ring onto the pre-functionalized benzene core.

Proposed Experimental Protocol

Reaction: One-pot synthesis of this compound

Reagents:

-

2,4-dibromo-5-methylbenzaldehyde

-

Methylamine (e.g., 40% solution in water or as hydrochloride salt)

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or similar ligand

-

Cesium Carbonate (Cs₂CO₃) or other suitable base

-

Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (CuI, ~10 mol%) and a suitable ligand like DMEDA (~20 mol%).

-

Reagent Addition: Add 2,4-dibromo-5-methylbenzaldehyde (1.0 equiv), sodium azide (NaN₃, ~2.0 equiv), and the base (e.g., Cs₂CO₃, ~2.0 equiv).

-

Solvent and Amine: Add anhydrous DMSO to the flask, followed by the slow addition of methylamine ( ~1.5 equiv).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to approximately 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Rationale: The high temperature is necessary to drive the copper-catalyzed C-N and N-N bond formations.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with water.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

| Data Type | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (~7.0-7.8 ppm). - N-Methyl Protons: A singlet at ~4.0-4.3 ppm. - Aryl-Methyl Protons: A singlet at ~2.3-2.6 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~110-145 ppm. The carbon attached to the bromine will be downfield shifted. - N-Methyl Carbon: A signal around ~35-40 ppm. - Aryl-Methyl Carbon: A signal around ~15-20 ppm. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peaks at m/z 225.0 and 227.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |

| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹) - C=C and C=N stretching in the aromatic system (~1450-1620 cm⁻¹) - C-N stretching (~1300-1350 cm⁻¹) - C-Br stretching (typically < 700 cm⁻¹) |

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[1][4]

The Indazole Scaffold as a Kinase Inhibitor

Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The indazole core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.

The substituents on the indazole ring are crucial for achieving potency and selectivity. The bromine atom at the 4-position of this compound is a particularly strategic feature. It serves as a versatile synthetic handle for introducing a wide variety of chemical groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to systematically probe the solvent-exposed regions of the kinase active site to optimize inhibitor binding and pharmacokinetic properties. The methyl groups at the 2- and 5-positions provide steric bulk and lipophilicity, which can influence binding affinity and cell permeability.

Several FDA-approved kinase inhibitors, such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor), feature a substituted indazole core, underscoring the clinical success of this scaffold.[1][11] Pazopanib, for instance, contains a (2,3-dimethyl-2H-indazol-6-yl)methylamino group, highlighting the importance of dimethyl-indazole derivatives in achieving potent kinase inhibition.[11]

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labshake.com [labshake.com]

- 6. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,5-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-86-0). As a versatile heterocyclic building block, this compound is of significant interest in medicinal chemistry and materials science.[1][2] This document consolidates available data on its structural, thermal, and spectroscopic properties, and where experimental data is not publicly available, provides context based on related indazole derivatives. Detailed experimental protocols for characterization and a plausible synthetic route are also presented to empower researchers in their laboratory work.

Introduction: The Scientific Merit of this compound

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules.[3] The indazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its specific substitution pattern of a bromine atom and two methyl groups, offers a unique electronic and steric profile for further chemical modifications. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl groups at the 2 and 5-positions influence the molecule's lipophilicity, solubility, and metabolic stability. This compound is a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following sections detail the known and predicted characteristics of this compound.

Structural and General Properties

The foundational properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation and procurement.

| Property | Value | Source |

| CAS Number | 1159511-86-0 | [1][4] |

| Molecular Formula | C₉H₉BrN₂ | [1][4] |

| Molecular Weight | 225.09 g/mol | [1][4] |

| Appearance | Off-white solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C | [1][2] |

| Canonical SMILES | CC1=C(C2=CN(N=C2C=C1)C)Br | [5] |

Thermal Properties

Solubility Profile

The solubility of a compound is a critical parameter for its use in chemical reactions, formulations, and biological assays. Although quantitative solubility data for this compound is not extensively reported, indazole derivatives are generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Based on the behavior of structurally similar brominated and nitrated phenols, it is expected that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in non-polar organic solvents. Its aqueous solubility is predicted to be low.

A generalized workflow for determining the solubility of a compound like this compound is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mzCloud – 4 Bromo 2 5 DMA [mzcloud.org]

- 5. labshake.com [labshake.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-bromo-2,5-dimethyl-2H-indazole (CAS 1159511-86-0): A Technical Guide

Introduction

4-bromo-2,5-dimethyl-2H-indazole (CAS 1159511-86-0) is a substituted indazole derivative with potential applications in pharmaceutical and materials science research.[1] As with any novel compound, unequivocal structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the characterization of this specific molecule. In the absence of publicly available experimental spectra, this guide will focus on the predicted spectroscopic data based on the compound's structure, the underlying principles of data acquisition, and the logic behind the interpretation of the expected results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to spectroscopically characterize this compound.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 1159511-86-0[2]

-

Molecular Formula: C₉H₉BrN₂[2]

-

Molecular Weight: 225.09 g/mol [2]

-

Appearance: Off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. Based on the structure of this compound, we can predict the following signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic CH (H6) | 7.2 - 7.5 | Doublet | 1H | Located on the aromatic ring, deshielded by the ring current. Coupled to H7. |

| Aromatic CH (H7) | 7.0 - 7.3 | Doublet | 1H | Located on the aromatic ring, deshielded. Coupled to H6. |

| Aromatic CH (H3) | 7.8 - 8.2 | Singlet | 1H | Proton on the indazole ring, typically deshielded. No adjacent protons to couple with. |

| N-CH₃ | 4.0 - 4.3 | Singlet | 3H | Methyl group attached to a nitrogen atom, resulting in a downfield shift. |

| Ar-CH₃ | 2.3 - 2.6 | Singlet | 3H | Methyl group attached to the aromatic ring. |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 130 - 135 | Aromatic CH carbon in the five-membered ring. |

| C3a | 145 - 150 | Quaternary carbon at the fusion of the two rings. |

| C4 | 110 - 115 | Carbon bearing the bromine atom, shielded by the halogen. |

| C5 | 135 - 140 | Carbon bearing the methyl group. |

| C6 | 120 - 125 | Aromatic CH carbon. |

| C7 | 115 - 120 | Aromatic CH carbon. |

| C7a | 140 - 145 | Quaternary carbon at the fusion of the two rings. |

| N-CH₃ | 35 - 40 | Methyl carbon attached to nitrogen. |

| Ar-CH₃ | 15 - 20 | Aromatic methyl carbon. |

Note: These are approximate chemical shift ranges. Actual values may vary.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for indazole derivatives due to its high solubilizing power.[3][4][5][6][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required, although modern spectrometers can reference the residual solvent peak.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a 90° pulse followed by acquisition, is typically sufficient.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce a spectrum with singlets for each carbon.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations can be performed.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum

For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) would be ideal to observe the molecular ion peak with minimal fragmentation.[1][8] Electron Ionization (EI), a "hard" ionization technique, would induce more fragmentation, providing structural information.[2][8][9][10]

Table 3: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 226.0022 / 228.0002 | Protonated molecular ion. The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| [M]⁺• | 225.0001 / 227.9981 | Molecular radical cation (observed in EI-MS). Isotopic pattern for bromine will be present. |

| [M-Br]⁺ | 146.0811 | Loss of a bromine radical. |

| [M-CH₃]⁺ | 210.9845 / 212.9825 | Loss of a methyl radical. |

Note: The presence of a bromine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 1:1 for all bromine-containing fragments.[11]

Plausible Fragmentation Pathway (EI-MS)

-

Ionization: The molecule is bombarded with electrons, leading to the formation of the molecular ion, [C₉H₉BrN₂]⁺•.

-

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, forming a stable cation at m/z 146.

-

Loss of a Methyl Group: A methyl radical can be lost from either the N-methyl or the aromatic methyl position, resulting in an ion at m/z 211/213.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation (for ESI-MS):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the liquid to create an aerosol of charged droplets.[1]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[1]

-

-

Data Acquisition:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratios of the ions are measured.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.

-

References

- 1. acdlabs.com [acdlabs.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis of Substituted 2H-Indazoles: Strategies, Mechanisms, and Modern Methodologies

Abstract

The 2H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib.[1][2] Despite the thermodynamic preference for its 1H-indazole tautomer, the 2H-isomer is frequently the key pharmacophore responsible for potent and selective biological activity.[1] This has driven significant innovation in synthetic organic chemistry to develop regioselective and efficient methods for its construction. This technical guide provides a comprehensive overview of the principal strategies for synthesizing substituted 2H-indazoles, designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic underpinnings of foundational cyclization reactions, explore the power and versatility of transition-metal catalysis, and highlight emergent methodologies leveraging photochemistry and electrochemistry. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as both a strategic blueprint and a practical handbook for accessing this privileged heterocyclic motif.

Chapter 1: The 2H-Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][4] Theoretical and experimental studies have established that the 1H-tautomer is generally more thermodynamically stable.[1][4] However, it is the 2H-indazole isomer that has emerged as a "privileged scaffold" in drug design, a testament to its unique steric and electronic properties that facilitate favorable interactions with a wide array of biological targets.[5][6]

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. Molecules like Pazopanib, an anti-cancer agent targeting vascular endothelial growth factor receptor (VEGFR), and Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, feature the 2-substituted 2H-indazole core as essential for their mechanism of action.[1][2] This prevalence has made the development of robust and regioselective synthetic routes to 2H-indazoles a critical objective, moving beyond classical methods that often yield mixtures of N1- and N2-substituted products.

Caption: The two primary tautomers of the indazole core.

Chapter 2: Foundational Synthetic Strategies: Cyclization via N-N Bond Formation

The most intuitive and historically significant approaches to the indazole core involve the formation of the N-N bond of the pyrazole ring in a key cyclization step. These methods can be broadly classified as either reductive or oxidative, depending on the nature of the starting materials and reagents.

2.1 Reductive Cyclization of o-Nitro Intermediates: The Cadogan Reaction

The Cadogan reaction is a classical and robust method for indazole synthesis that proceeds via the reductive cyclization of an o-nitrobenzaldimine intermediate.[1][7] The process begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form the corresponding Schiff base. This intermediate is then treated with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite, at elevated temperatures.

Causality Behind the Method: The choice of a phosphite reagent is critical; it acts as an efficient oxygen scavenger. The reaction mechanism is believed to involve the deoxygenation of the nitro group to a nitroso intermediate, which is then attacked by the imine nitrogen. Subsequent cyclization and aromatization yield the 2H-indazole. The high temperatures are necessary to overcome the activation energy required for the deoxygenation of the highly stable nitro group. While effective, the harsh conditions can limit its application with sensitive functional groups.[7]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethyl-2H-indazole is a substituted indazole derivative that serves as a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the N2-alkylation of the indazole core and specific substitution on the phenyl ring, make it a key intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, outlines established synthetic routes with mechanistic insights, and explores its application in the development of targeted therapeutics.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is located on the second nitrogen atom of the pyrazole ring, a crucial feature influencing its role as a pharmacophore.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrN₂ | [1][2][3][4] |

| Molecular Weight | 225.09 g/mol | [1][2][3][4] |

| CAS Number | 1159511-86-0 | [1][2][3] |

| Appearance | Off-white solid | [1][2] |

| Purity | Typically ≥95% (by HPLC) | [1][2] |

| Storage | Store at 0-8°C | [1][2] |

| Canonical SMILES | CC1=C(C2=CN(N=C2C=C1)C)Br | [5] |

Synthesis of the 2H-Indazole Scaffold: Mechanistic Considerations and Protocols

The regioselective synthesis of N2-substituted indazoles like this compound is a non-trivial challenge, as alkylation of the parent indazole ring can often lead to a mixture of N1 and N2 isomers. The 1H-tautomer is generally more thermodynamically stable, making direct alkylation strategies complex.[5] Consequently, convergent, one-pot strategies that build the ring system with the N2-substituent already defined are often preferred for their efficiency and regioselectivity.

Copper-Catalyzed One-Pot Three-Component Synthesis (Kumar et al. Methodology)

A highly effective and widely adopted method for preparing 2H-indazoles involves a copper-catalyzed, one-pot, three-component reaction.[4][6] This approach is valued for its operational simplicity, broad substrate scope, and high tolerance for various functional groups.[4][6] The core transformation involves the condensation of a 2-bromobenzaldehyde with a primary amine, followed by a copper-catalyzed cascade of C-N and N-N bond formations with an azide source.

Causality Behind Experimental Choices:

-

Catalyst: A copper(I) source (e.g., CuI) is crucial. Copper plays a dual role: it catalyzes the initial C-N coupling between the imine intermediate and the azide, and subsequently facilitates the intramolecular N-N bond formation via a nitrene intermediate, leading to the indazole ring closure.[6]

-

Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure all components remain in solution and to facilitate the reaction, which often requires elevated temperatures (100-120 °C).

-

Azide Source: Sodium azide (NaN₃) is a common, inexpensive, and effective source of the requisite nitrogen atoms for the pyrazole ring formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from the general methodology for 2H-indazole synthesis. Researchers should perform small-scale trials to optimize conditions for this specific substrate combination.

Starting Materials:

-

4-Bromo-2-formyl-5-methylaniline (or a suitable precursor like 2-bromo-5-methylbenzaldehyde)

-

Methylamine (solution in THF or ethanol)

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and sodium azide (1.5 mmol, 1.5 equiv.).

-

Solvent and Amine Addition: Add anhydrous DMSO (3-5 mL) to the tube, followed by a solution of methylamine (1.2 mmol, 1.2 equiv.).

-

Reaction Conditions: Securely seal the reaction tube. Place it in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as an off-white solid.

Self-Validating System: The purity of the final product must be confirmed through analytical techniques. The expected molecular weight can be verified by mass spectrometry (MS), and the structure confirmed by ¹H and ¹³C NMR spectroscopy. The absence of a significant N-H proton signal in the ¹H NMR spectrum and the presence of two distinct methyl singlets would support the successful N2-methylation.

Logical Workflow for Synthesis

Caption: Copper-catalyzed one-pot synthesis workflow.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Specifically, 2H-indazole derivatives are prominent cores in numerous potent and selective kinase inhibitors developed for cancer therapy.[1] Kinases are critical enzymes that regulate cell signaling, and their deregulation is a hallmark of many cancers.

Expertise & Experience Insights: The N2-substituted indazole serves as a stable, bicyclic aromatic scaffold that can project substituents into specific pockets of a kinase's ATP-binding site. The bromine atom at the C4 position is particularly significant for drug development professionals. It serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate.

For instance, the 4-bromo position can be coupled with boronic acids or esters to append aryl or heteroaryl groups that can form crucial hydrogen bonds or hydrophobic interactions with the hinge region of a kinase, a common binding motif for Type I and Type II inhibitors.

Illustrative Application Pathway

Caption: Synthetic utility in kinase inhibitor development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

This compound is a high-value synthetic intermediate whose molecular formula and weight are C₉H₉BrN₂ and 225.09 g/mol , respectively.[1][2][3][4] Its synthesis is reliably achieved through modern organometallic methods, such as copper-catalyzed multicomponent reactions, which offer excellent control over regioselectivity.[4][6] The true value of this compound lies in its strategic use within drug discovery programs, where the indazole core acts as a proven pharmacophore and the C4-bromo substituent provides a gateway for diversification and optimization of lead compounds targeting critical disease pathways, particularly those driven by protein kinases.[1]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,5-dimethyl-2H-indazole

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant percentage of these failures can be attributed to suboptimal physicochemical properties, with aqueous solubility and chemical stability standing out as two of the most critical hurdles.[1][2] Poor solubility can directly lead to low or erratic oral bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[3][4] Simultaneously, chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1] This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 4-Bromo-2,5-dimethyl-2H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely a data-gathering exercise; it is a foundational pillar for informed decision-making, enabling the selection of candidates with a higher probability of success and guiding the formulation development process.[7][8]

I. Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.[3][4] A comprehensive solubility assessment involves determining both its kinetic and thermodynamic solubility, which provide different but complementary insights into the compound's behavior in aqueous media.

A. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[9][10][11] This rapid assessment is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[11]

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[9]

-

Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy.[9][12]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

B. Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[9][12] This is a more time- and resource-intensive measurement but provides the gold-standard value for formulation development.[3]

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.[3]

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The resulting slurry is filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13]

-

Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.

Data Presentation: Solubility Profile of this compound

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF | FeSSIF |

| Kinetic Solubility (µM) | 15 | 25 | 40 | 45 | 55 | 70 |

| Thermodynamic Solubility (µg/mL) | 8 | 12 | 20 | 22 | 28 | 35 |

*FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. (Hypothetical Data)

Visualization: Solubility Determination Workflow

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

II. Stability Assessment of this compound

Evaluating the intrinsic stability of a drug candidate is mandated by regulatory agencies and is crucial for identifying potential degradation pathways.[6][14][15] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[14][16][17]

A. Forced Degradation Studies

Forced degradation studies are designed to generate degradation products and identify the conditions under which a compound is unstable.[14][18] The goal is typically to achieve 5-20% degradation of the parent compound.[19]

-

Acidic and Basic Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M HCl and separately in 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.[19]

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Store a solution of the compound at a similar elevated temperature.

-

Analyze samples at regular intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[6][20]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after a specified duration of light exposure.

-

B. Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products, ensuring that the assay for the active ingredient is specific.

Data Presentation: Forced Degradation Summary for this compound

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |

| 0.1 M HCl | 24 hours | 60°C | 12.5 | DP-1, DP-2 |

| 0.1 M NaOH | 24 hours | 60°C | 8.2 | DP-3 |

| 3% H₂O₂ | 48 hours | Room Temp | 18.7 | DP-4, DP-5 |

| Thermal (Solid) | 7 days | 80°C | < 1.0 | None significant |

| Photolytic (Solution) | ICH Q1B | 25°C | 5.5 | DP-6 |

*DP: Degradation Product. (Hypothetical Data)

Visualization: Hypothetical Degradation Pathway

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. books.rsc.org [books.rsc.org]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. pacelabs.com [pacelabs.com]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. inventivapharma.com [inventivapharma.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. acdlabs.com [acdlabs.com]

- 19. pharmtech.com [pharmtech.com]

- 20. snscourseware.org [snscourseware.org]

theoretical studies on the electronic properties of 2,5-dimethyl-2H-indazole derivatives

An In-Depth Technical Guide to the Theoretical Analysis of Electronic Properties of 2,5-Dimethyl-2H-Indazole Derivatives

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic properties of 2,5-dimethyl-2H-indazole derivatives. Indazoles are a significant class of nitrogen-containing heterocyclic compounds, with the 2H-indazole motif being a key structural component in numerous pharmacologically active molecules.[1] Understanding the electronic structure of these derivatives is paramount for the rational design of novel therapeutic agents and advanced organic materials. This guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), electronic absorption spectra, and non-linear optical (NLO) properties. We present detailed computational protocols, explain the causality behind methodological choices, and bridge theoretical predictions with their practical implications for researchers, medicinal chemists, and materials scientists.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[2][3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a prevalent feature in a wide array of compounds exhibiting significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The 2,5-dimethyl-2H-indazole core serves as a foundational structure, where substitution at various positions can modulate its physicochemical and pharmacological profile.

The electronic properties of these molecules—how electrons are distributed and how they behave under external stimuli—govern their reactivity, stability, and interaction with biological targets. Properties such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity and kinetic stability.[5] Similarly, the molecular electrostatic potential can reveal sites susceptible to intermolecular interactions, which is fundamental to understanding drug-receptor binding.

Theoretical and computational chemistry provides an indispensable toolkit for predicting these properties in silico, offering profound insights that can guide and streamline synthetic efforts.[5] By employing methods like Density Functional Theory (DFT), we can build robust models that correlate molecular structure with electronic behavior, accelerating the discovery and development of novel indazole-based compounds.

Theoretical Foundations and Computational Methodology

The cornerstone of modern computational analysis of organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy, making it ideal for studying medium-to-large systems like the indazole derivatives of interest.

Core Computational Methods

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is critical. The B3LYP hybrid functional is widely used as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for many organic systems. Basis sets like 6-311+G(d,p) are sufficiently flexible to accurately describe the electron distribution, including polarization and diffuse functions necessary for anions and excited states.[5][6]

-

Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and simulate UV-Vis absorption spectra, TD-DFT is the method of choice. It allows for the calculation of transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands observed experimentally.

-

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[9][10] A small gap typically implies high reactivity and low kinetic stability.

Standard Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of a 2,5-dimethyl-2H-indazole derivative.

-

Structure Preparation:

-

Construct the 3D structure of the desired 2,5-dimethyl-2H-indazole derivative using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

-

-

Geometric Optimization:

-

Perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-311+G(d,p).

-

The optimization is crucial as all subsequent electronic property calculations depend on the molecule's minimum energy conformation.

-

Verify that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Property Calculations (at the Optimized Geometry):

-

FMO Analysis: Extract the energies of the HOMO and LUMO from the DFT output file. Visualize the spatial distribution of these orbitals to understand their character (e.g., π, σ).

-

MEP Analysis: Calculate the molecular electrostatic potential and map it onto the electron density surface to identify electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions.[5]

-

UV-Vis Spectrum Simulation: Perform a TD-DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) to compute the first several singlet excited states. This will yield the vertical excitation energies (corresponding to λmax) and oscillator strengths (f).

-

NLO Property Calculation: Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the non-linear optical response.[11]

-

Analysis of Key Electronic Properties

Frontier Molecular Orbitals and Chemical Reactivity

For a typical 2,5-dimethyl-2H-indazole derivative, the HOMO is generally characterized by a π-orbital delocalized across the bicyclic ring system, while the LUMO is a corresponding π*-antibonding orbital. The energies of these orbitals and their gap are highly sensitive to the nature of substituents.

-

Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ tend to raise the HOMO energy level more significantly than the LUMO, thus decreasing the HOMO-LUMO gap and increasing the molecule's reactivity (nucleophilicity).

-

Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN lower the energy of both orbitals, but particularly the LUMO. This also tends to reduce the HOMO-LUMO gap and increases the molecule's electrophilicity.

| Derivative Substituent (at C3) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| -H (Unsubstituted) | -6.25 | -1.30 | 4.95 |

| -NH₂ (EDG) | -5.80 | -1.15 | 4.65 |

| -NO₂ (EWG) | -6.90 | -2.55 | 4.35 |

| Table 1: Representative calculated FMO energies for hypothetical 3-substituted 2,5-dimethyl-2H-indazole derivatives, illustrating the influence of substituents on the energy gap. |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity sites. For 2,5-dimethyl-2H-indazole, regions of negative electrostatic potential (red/yellow) are typically located around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them prime sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) are often found over the hydrogen atoms, particularly any acidic protons. This analysis is critical in drug design for predicting how a molecule might interact with the amino acid residues in a protein's active site.

Electronic Spectra and Optical Properties

TD-DFT calculations allow for the prediction of the UV-Vis absorption spectrum. The primary electronic transition in these molecules is typically a π→π* transition originating from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) provides a direct point of comparison with experimental spectroscopic data, serving as a key validation of the computational model.

Furthermore, these derivatives can be investigated for their non-linear optical (NLO) properties. Molecules with a large ground-state dipole moment and significant charge transfer character upon excitation often exhibit a high first-order hyperpolarizability (β), a key metric for second-order NLO materials.[12][13] Introducing strong push-pull systems (linking an EDG and an EWG across the conjugated indazole core) is a classic strategy for enhancing NLO response.

| Derivative Substituent (at C3) | λmax (nm) | Oscillator Strength (f) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| -H (Unsubstituted) | 310 | 0.15 | 5 |

| -NH₂ (EDG) | 325 | 0.18 | 12 |

| -NO₂ (EWG) | 340 | 0.22 | 25 |

| Table 2: Representative calculated optical properties for hypothetical derivatives, showing how substituents can tune absorption wavelength and enhance NLO response. |

Conclusion: A Predictive Framework for Innovation

Theoretical studies on the electronic properties of 2,5-dimethyl-2H-indazole derivatives provide a powerful, predictive framework that is indispensable for modern chemical research. By leveraging DFT and TD-DFT, scientists can gain deep insights into the structure-property relationships that govern molecular behavior. This computational approach allows for the efficient screening of virtual libraries of derivatives, identifying candidates with optimized electronic characteristics for specific applications—be it enhanced biological activity for drug development or superior optical response for materials science. The synergy between in silico prediction and experimental validation accelerates the innovation cycle, paving the way for the targeted synthesis of next-generation indazole-based compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. mdpi.com [mdpi.com]

Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 4-Bromo-2,5-dimethyl-2H-indazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, has made it a cornerstone in the design of numerous biologically active molecules.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and potent anticancer properties.[3][4][5][6][7] This therapeutic versatility stems from the ability of the indazole core to be strategically functionalized, allowing for the fine-tuning of its interaction with a diverse array of biological targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical significance.[2][8]

This in-depth technical guide focuses on the potential biological targets of a specific analog, 4-Bromo-2,5-dimethyl-2H-indazole. While this particular compound is often utilized as a key intermediate in the synthesis of more complex bioactive molecules, its inherent structural features suggest a high probability of interaction with several key protein families implicated in disease.[9][10] This guide will provide a comprehensive analysis of the most probable biological targets, the scientific rationale for their consideration, and detailed experimental workflows for their validation.

Part 1: The Kinase Superfamily - A Primary Avenue of Investigation

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can act as crucial hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 2,5-dimethyl substitution pattern and the 4-bromo substituent of the core molecule provide vectors for further chemical modification to enhance potency and selectivity. Numerous indazole-containing compounds have been developed as potent inhibitors of both tyrosine and serine/threonine kinases.[8][11]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Rationale for Consideration: The 2,3-dimethyl-2H-indazole core is a key structural feature of Pazopanib, a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFRs.[12] Given the structural similarity, it is highly probable that analogs of this compound could also exhibit affinity for the ATP-binding pocket of VEGFRs. Inhibition of VEGFR signaling is a clinically validated strategy for blocking tumor angiogenesis.[13]

Proposed Signaling Pathway and Point of Inhibition:

Caption: VEGFR signaling pathway and the inhibitory action of the indazole analog.

Aurora Kinases

Rationale for Consideration: Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature in many cancers.[8] Several indazole-based compounds have been reported as potent inhibitors of Aurora kinases, suggesting that the scaffold is well-suited for targeting the ATP-binding site of this kinase family.[14] The anti-proliferative effects often observed with indazole derivatives could be mediated through the inhibition of Aurora kinases, leading to mitotic arrest and apoptosis.

Other Promising Kinase Targets

Based on the broader literature for indazole scaffolds, the following kinases also represent plausible targets for this compound analogs:

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Often co-targeted with VEGFRs by indazole-based inhibitors.[15]

-

Fibroblast Growth Factor Receptors (FGFRs): A known target for indazole derivatives in cancer therapy.[11][12]

-

Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR have been successfully targeted by indazole-containing molecules.[1][11]

-

Janus Kinases (JAKs): Indazole analogs have been developed as selective JAK inhibitors for inflammatory diseases.[1]

Part 2: Exploring Beyond the Kinome - Other Potential Target Classes

While kinases are a primary focus, the chemical architecture of this compound analogs allows for potential interactions with other classes of proteins.

G-Protein Coupled Receptors (GPCRs)

Rationale for Consideration: The indazole nucleus can serve as a bioisostere for other aromatic systems found in known GPCR ligands. There is precedent for indazole derivatives acting as modulators of GPCRs, such as serotonin (5-HT) and chemokine receptors.[6] The specific substitution pattern of the target molecule could confer affinity for a variety of GPCR binding pockets, which are known for their structural diversity.[16]

Ion Channels

Rationale for Consideration: Reports have demonstrated that certain indazole derivatives can function as modulators of voltage-gated sodium channels.[17][18] This activity is particularly relevant for investigating potential neuroprotective or analgesic effects. The lipophilic nature of the this compound core would facilitate its partitioning into the lipid bilayer, a prerequisite for interacting with transmembrane ion channel proteins.

Enzymes

Rationale for Consideration: The indazole scaffold has been incorporated into inhibitors of various enzymes. Examples include:

-

α-glucosidase and α-amylase: Relevant for the development of anti-diabetic agents.[19]

-

Bacterial DNA Gyrase: A validated target for novel antibacterial drugs.[20]

-

Indoleamine 2,3-dioxygenase (IDO1): An emerging immuno-oncology target.[12]

Part 3: Experimental Validation Workflows

A systematic and tiered approach is essential for identifying and validating the biological targets of this compound analogs.

Initial Target Class Identification: Broad Kinase and Phenotypic Screening

Workflow Diagram:

Caption: A tiered experimental workflow for target identification and validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human VEGFR2 (KDR) enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound analog) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system

-

White, opaque 384-well microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

-

Assay Plate Setup:

-

Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Add 2.5 µL of the substrate/ATP mixture in assay buffer to all wells.

-

To initiate the reaction, add 5 µL of VEGFR2 enzyme diluted in assay buffer to all wells except the "no enzyme" control.

-

-

Kinase Reaction: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

-

Signal Detection (using Kinase-Glo®):

-

Add 10 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Summary of Potential Target Affinities

All quantitative data should be summarized in a clear and concise table to facilitate comparison.

| Target Class | Specific Target | Assay Type | Endpoint | Result (e.g., IC50, Ki) |

| Kinase | VEGFR2 | Biochemical | IC50 | [Insert Value] µM |

| Kinase | Aurora A | Biochemical | IC50 | [Insert Value] µM |

| Kinase | PDGFRβ | Biochemical | IC50 | [Insert Value] µM |

| GPCR | 5-HT3 | Radioligand Binding | Ki | [Insert Value] nM |

| Ion Channel | NaV1.6 | Electrophysiology | IC50 | [Insert Value] µM |

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on extensive precedent in the medicinal chemistry literature, the primary biological targets for analogs of this molecule are likely to be protein kinases, particularly those involved in oncology and inflammation such as VEGFRs and Aurora kinases. However, a comprehensive evaluation should also include screening against other relevant target classes, including GPCRs and ion channels, to fully elucidate the pharmacological profile. The systematic experimental approach outlined in this guide provides a robust framework for the identification, validation, and characterization of the biological targets of these promising compounds, ultimately paving the way for their potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of new indazole based dual inhibitors of α-glucosidase and α-amylase enzymes, their in vitro, in silico and kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Bromo-2,5-dimethyl-2H-indazole: A Technical Guide for Exploratory Drug Discovery

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, highly versatile derivative: 4-Bromo-2,5-dimethyl-2H-indazole. The strategic placement of the bromine atom at the 4-position, combined with the methylation pattern, renders this molecule an ideal starting point for a wide array of chemical transformations. This document provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed experimental protocols for key exploratory reactions. It is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this scaffold for the creation of novel molecular entities with therapeutic potential. The reactions covered herein are pivotal for generating diverse compound libraries, enabling the exploration of structure-activity relationships and the identification of new drug candidates.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[2][3] Its unique structural features, including a reactive bromine atom and two methyl groups, contribute to its utility in synthetic chemistry.[2] The indazole core itself is found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The bromine atom at the C4 position serves as a versatile synthetic handle for introducing a variety of functional groups through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows for the systematic modification of the indazole core, a critical process in the optimization of lead compounds during drug discovery. This guide will delve into the practical aspects of utilizing this building block, providing not just procedural steps, but the scientific rationale behind the chosen methodologies.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Bromination of 2,5-dimethyl-2H-indazole

This protocol is based on established methods for the bromination of indazoles, which have been shown to be efficient and regioselective.[5][6][7][8][9] The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides a reliable source of electrophilic bromine.[6][7][8][9]

Materials:

-

2,5-dimethyl-2H-indazole

-

N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Ethanol or Acetonitrile

-

Sodium Bicarbonate (optional, as a mild base)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,5-dimethyl-2H-indazole (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile to dissolve the starting material.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq) or DBDMH (0.5-0.6 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied to drive the reaction to completion.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous solution of sodium bicarbonate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11][12] The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.[1][13][14][15] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[1][13]

Materials:

-

This compound

-

Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

-

Schlenk tube or microwave vial

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid derivative, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.[1]

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75-95 |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | 80-98 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 85-99 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16][17] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

This protocol is based on well-established conditions for the amination of aryl bromides.[18][16]

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Glovebox or Schlenk line

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.

-

Reagent Addition: Add this compound and the amine.

-